N-(4-butoxyphenyl)butanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32g/mol |
IUPAC Name |
N-(4-butoxyphenyl)butanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-5-11-17-13-9-7-12(8-10-13)15-14(16)6-4-2/h7-10H,3-6,11H2,1-2H3,(H,15,16) |
InChI Key |
JZIJXAFLPQXHJO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CCC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CCC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes to N-Substituted Butanamides
N-substituted butanamides, including the target compound N-(4-butoxyphenyl)butanamide, are accessible through several well-established synthetic methodologies. These routes primarily involve the formation of an amide bond between a carboxylic acid derivative and an amine.
Amidation Reactions and Derivative Synthesis
The most direct and common method for synthesizing N-substituted amides is through amidation reactions. libretexts.org This typically involves the reaction of a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides, with a primary or secondary amine. libretexts.org For the synthesis of this compound, this would involve the reaction of butanoyl chloride or butyric anhydride (B1165640) with 4-butoxyaniline (B1265475).
The general reaction is as follows:
Butanoyl Chloride + 4-Butoxyaniline → this compound + HCl
Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct reaction between butyric acid and 4-butoxyaniline by activating the carboxylic acid. The synthesis of various butanamide derivatives has been reported, highlighting the versatility of amidation reactions in creating a diverse range of these compounds. nih.govontosight.ai
Analogous Williamson Ether Synthesis Approaches (e.g., for N-(4-butoxyphenyl)acetamide)
While not a direct method for forming the amide bond, the Williamson ether synthesis is crucial for preparing the necessary precursor, 4-butoxyaniline. smolecule.comnumberanalytics.com This method involves the reaction of an alkoxide with a primary alkyl halide. In the synthesis of the analogous compound, N-(4-butoxyphenyl)acetamide, paracetamol (N-(4-hydroxyphenyl)acetamide) is deprotonated with a base like sodium hydroxide (B78521) to form the corresponding phenoxide. scribd.comchegg.com This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide, such as 1-bromobutane (B133212), to yield the ether linkage. scribd.comchegg.comdesklib.com
The synthesis of the precursor 4-butoxyaniline follows a similar principle, starting from p-aminophenol. The hydroxyl group of p-aminophenol is deprotonated to form a phenoxide, which is then alkylated with a butyl halide (e.g., 1-bromobutane) to form 4-butoxyaniline. smolecule.com This aniline (B41778) derivative can then be used in amidation reactions as described in section 2.1.1.
| Reactant 1 | Reactant 2 | Product | Synthesis Method |
| Paracetamol | 1-Bromobutane | N-(4-butoxyphenyl)acetamide | Williamson Ether Synthesis scribd.comchegg.com |
| p-Aminophenol | 1-Bromobutane | 4-Butoxyaniline | Williamson Ether Synthesis smolecule.com |
Other Condensation and Coupling Reactions
Beyond standard amidation, other condensation and coupling reactions are employed for the synthesis of N-aryl amides. researchgate.netacs.org For instance, palladium-catalyzed aminocarbonylation of aryl halides provides a route to N-aryl amides. researchgate.net In a different approach, a three-component condensation reaction involving an aldehyde, an amine, and an isocyanide can yield highly substituted amides. researchgate.net Another method involves the reaction of nitroarenes with acyl chlorides in the presence of an iron reductant to form N-aryl amides. rsc.org These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and the desired substitution patterns on the aromatic ring. For example, N,N′-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide has been synthesized via a condensation reaction between perylene (B46583) tetracarboxylic dianhydride and 4-butoxyaniline. rroij.com
Advanced Synthetic Strategies and Transformations
Recent advancements in synthetic chemistry have introduced more sophisticated methods for the synthesis and modification of butanamides and related structures.
Hypervalent Iodine Reagent-Mediated Transformations (e.g., methylene (B1212753) acetoxylation, dihaloacetylation of related 3-oxo-butanamides)
Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidizing agents in organic synthesis. acs.orgdiva-portal.orgarkat-usa.orgnih.govfrontiersin.org (Diacetoxyiodo)benzene (DIB) has been successfully used for the methylene acetoxylation of 3-oxo-N-substituted butanamides. beilstein-journals.orgnih.gov This reaction introduces an acetoxy group at the methylene position adjacent to the carbonyl group, providing a route to 1-carbamoyl-2-oxopropyl acetate (B1210297) derivatives under mild conditions and in excellent yields. beilstein-journals.orgnih.gov The reaction is tolerant to various substituents on the N-aryl ring. beilstein-journals.org
A plausible mechanism involves the initial attack of the enol form of the butanamide on the iodine(III) center of DIB, followed by nucleophilic attack of an acetate ion. beilstein-journals.org
In a related transformation, DIB, in the presence of a Lewis acid as a halogen source, can induce the cleavage of a carbon-carbon bond in 3-oxo-N-phenylbutanamides, leading to the formation of 2,2-dihalo-N-phenylacetamides. nih.gov This novel oxidation reaction expands the synthetic utility of hypervalent iodine reagents. nih.gov
| Substrate | Reagent | Product Type | Reference |
| 3-Oxo-N-substituted butanamides | (Diacetoxyiodo)benzene (DIB) | 1-Carbamoyl-2-oxopropyl acetates | beilstein-journals.orgnih.gov |
| 3-Oxo-N-phenylbutanamides | DIB / Lewis Acid (Halogen Source) | 2,2-Dihalo-N-phenylacetamides | nih.gov |
Novel N-Substituted Succinimide (B58015) Ring Opening Methodologies
N-substituted succinimides can serve as precursors to amides through ring-opening reactions. mdpi.cominnovareacademics.inclockss.org A novel two-step approach involves the initial synthesis of an N-substituted succinimide from an amine and succinic anhydride. mdpi.combeilstein-archives.org The subsequent ring-opening of the succinimide with hydroxylamine (B1172632) yields N-hydroxybutanamide derivatives. mdpi.combeilstein-archives.org This method provides a straightforward route to hydroxamic acids, which are structurally related to amides. mdpi.com
The ring-opening of succinimides can also be achieved with other nucleophiles, such as amines and alcohols. innovareacademics.inclockss.org The reactivity of the succinimide ring is enhanced by the two carbonyl groups, making it susceptible to nucleophilic attack. clockss.org For instance, the reaction of N-thiosuccinimides with primary amides can produce N-acylsulfenamides, demonstrating a unique application of succinimide derivatives in amide synthesis. nih.govnih.govthieme-connect.com
Mechanistic Studies of Reaction Pathways
The formation of this compound typically involves the creation of an amide bond. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and minimizing unwanted by-products.
Nucleophilic Substitution Mechanisms in Butanamide Formation (e.g., SN1 and SN2 considerations)
The synthesis of the ether linkage in the "4-butoxyphenyl" portion of the molecule often proceeds via a Williamson ether synthesis, which is a classic example of a nucleophilic substitution reaction. chegg.com In this process, a phenoxide ion acts as the nucleophile, attacking an alkyl halide. The specific pathway, either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is determined by several factors, including the structure of the reactants and the reaction conditions. masterorganicchemistry.combyjus.com
The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comlibretexts.org This concerted mechanism leads to an inversion of stereochemical configuration at the carbon center. libretexts.orgorganic-chemistry.org The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this would involve the reaction of a phenoxide with a primary alkyl halide like 1-bromobutane. chegg.com Primary alkyl halides are favored for SN2 reactions because there is less steric hindrance for the backside attack of the nucleophile. byjus.comyoutube.com
The SN1 mechanism , in contrast, is a two-step process. byjus.com The first step, which is the rate-determining step, involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.combyjus.com The nucleophile then attacks the carbocation in the second step. byjus.com Because the carbocation is planar, the nucleophile can attack from either side, often leading to a mixture of stereoisomers (racemization). organic-chemistry.org SN1 reactions are favored by tertiary alkyl halides due to the stability of the resulting tertiary carbocation. youtube.com Polar protic solvents can also promote SN1 pathways by stabilizing the carbocation intermediate. byjus.com
In the context of preparing the butoxy side chain, using a primary haloalkane like 1-bromobutane strongly favors the SN2 pathway, minimizing the potential for carbocation rearrangements that can occur in SN1 reactions. chegg.commasterorganicchemistry.com
Table 1: Comparison of SN1 and SN2 Reaction Mechanisms
| Feature | SN1 Reaction | SN2 Reaction |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Number of Steps | Two | One |
| Intermediate | Carbocation | None (Transition state) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Solvent Preference | Polar Protic | Polar Aprotic |
By-product Formation Mechanisms and Strategies for Minimization (e.g., alkene, ether formation)
Alkene Formation (Elimination): Elimination reactions, specifically E2 reactions, can compete with SN2 substitution. In an E2 reaction, a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond (an alkene). chegg.com The alkoxide or phenoxide, while acting as a nucleophile in the desired substitution reaction, can also function as a base. The use of a primary alkyl halide, such as 1-bromobutane, helps to minimize elimination reactions, as they are less prone to elimination than secondary or tertiary halides. chegg.com
Dibutyl Ether Formation: Another potential by-product is dibutyl ether. chegg.com This can form if the butoxide ion, generated from the reaction of the base with any residual butanol or from the decomposition of the alkyl halide, acts as a nucleophile and attacks another molecule of 1-bromobutane. masterorganicchemistry.comchegg.comlibretexts.org
Strategies for Minimization:
Control of Reaction Conditions: Careful control of temperature and reaction time is crucial. Lower temperatures generally favor substitution over elimination.
Choice of Base: Using a non-nucleophilic base can help to minimize side reactions.
Stoichiometry: Precise control of the reactant ratios can reduce the formation of by-products. For instance, avoiding a large excess of the alkyl halide can limit the formation of dialkyl ethers.
In Situ Product Removal: In some amidation reactions, the removal of a volatile by-product like methanol (B129727) can shift the reaction equilibrium forward, increasing the yield of the desired amide. acs.org While not directly applicable to all synthetic routes for this compound, the principle of by-product removal to drive a reaction is a valuable strategy. acs.org
Catalytic Approaches in Butanamide Synthesis
Catalytic methods for amide bond formation are increasingly favored due to their efficiency and potential for greener synthesis. catalyticamidation.infonumberanalytics.com These approaches often proceed under milder conditions and can reduce the formation of by-products compared to traditional methods that use stoichiometric coupling reagents. catalyticamidation.info
Various catalysts have been explored for amidation reactions, including those based on boron and titanium. nih.gov For instance, boric acid and various boronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. catalyticamidation.info The role of the catalyst is to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
A key challenge in catalytic amidation is the management of water, which is a by-product of the reaction. catalyticamidation.info The accumulation of water can inhibit the catalyst and reverse the reaction. catalyticamidation.info To overcome this, methods for water removal are often employed, such as:
Dean-Stark Apparatus: This allows for the azeotropic removal of water during the reaction. catalyticamidation.info
Soxhlet Extraction: A dehydrating agent, such as molecular sieves, is placed in a Soxhlet thimble to continuously remove water from the reaction mixture. catalyticamidation.info
In-situ Dehydrating Agents: Molecular sieves can be added directly to the reaction mixture. catalyticamidation.info
The choice of catalyst and reaction conditions depends on the specific substrates being used. For reactive starting materials, simple and inexpensive catalysts like boric acid or Ti(OiPr)₄ may be sufficient. catalyticamidation.info
Table 2: Common Catalysts and Dehydration Methods in Amide Synthesis
| Catalyst Type | Example Catalyst | Dehydration Method |
| Boron-based | Boric Acid, Phenylboronic Acid | Dean-Stark, Soxhlet Extraction, Molecular Sieves |
| Titanium-based | Ti(OiPr)₄ | Dean-Stark, Soxhlet Extraction, Molecular Sieves |
While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of catalytic amidation are applicable. catalyticamidation.info The development of efficient catalytic protocols is a key area of research aimed at improving the sustainability and efficiency of amide synthesis. numberanalytics.com
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum of N-(4-butoxyphenyl)butanamide would be expected to show distinct signals corresponding to the protons of the butoxyphenyl group and the butanamide chain. The aromatic protons on the phenyl ring would typically appear as two doublets in the region of δ 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton (N-H) would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration, generally appearing between δ 7.5 and 8.5 ppm.
The aliphatic protons would have the following expected characteristics:
The protons of the butoxy chain attached to the phenyl ring would show signals for the O-CH₂, two methylene (B1212753) (CH₂) groups, and a terminal methyl (CH₃) group. The O-CH₂ protons would be the most downfield of this chain, likely around δ 3.9-4.0 ppm.
The protons of the butanamide acyl chain would include the α-methylene group (adjacent to the carbonyl), which would be expected around δ 2.2-2.4 ppm, and the subsequent methylene and methyl groups further upfield.
While specific data for this compound is scarce, analysis of the closely related compound N-(4-butoxyphenyl)acetamide provides a useful reference. The primary difference is the shorter acyl chain (acetyl vs. butanoyl).
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values based on standard chemical shift ranges and analysis of similar structures)
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (H-2, H-6) | ~7.4 | Doublet (d) |
| Aromatic Protons (H-3, H-5) | ~6.8 | Doublet (d) |
| Amide Proton (NH) | 7.5 - 8.5 | Broad Singlet (br s) |
| Butoxy Chain (-OCH₂) | ~3.9 | Triplet (t) |
| Butoxy Chain (-OCH₂CH₂) | ~1.7 | Multiplet (m) |
| Butoxy Chain (CH₃CH₂) | ~1.5 | Multiplet (m) |
| Butoxy Chain (-CH₃) | ~0.9 | Triplet (t) |
| Butanamide Chain (-C(O)CH₂) | ~2.2 | Triplet (t) |
| Butanamide Chain (-C(O)CH₂CH₂) | ~1.7 | Sextet |
| Butanamide Chain (-CH₃) | ~0.9 | Triplet (t) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the two butyl chains.
The carbonyl carbon (C=O) of the amide group is expected to have the most downfield shift, typically appearing around δ 170-173 ppm. The aromatic carbons would show four distinct signals: two for the substituted carbons (C-1 and C-4) and two for the unsubstituted carbons. The carbon attached to the oxygen (C-4) would be found around δ 155 ppm, while the carbon attached to the nitrogen (C-1) would be around δ 131 ppm. The aliphatic carbons of the butoxy and butanamide chains would appear in the upfield region of the spectrum (δ 10-70 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on standard chemical shift ranges and analysis of similar structures)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~172 |
| Aromatic C-4 (-OAr) | ~155 |
| Aromatic C-1 (-NHAr) | ~131 |
| Aromatic C-2, C-6 | ~122 |
| Aromatic C-3, C-5 | ~115 |
| Butoxy Chain (-OCH₂) | ~68 |
| Butanamide Chain (-C(O)CH₂) | ~40 |
| Butoxy Chain (-OCH₂CH₂) | ~31 |
| Butanamide Chain (-C(O)CH₂CH₂) | ~20 |
| Butoxy Chain (CH₃CH₂) | ~19 |
| Butoxy Chain (-CH₃) | ~14 |
| Butanamide Chain (-CH₃) | ~14 |
Advanced NMR Techniques (e.g., ¹⁵N NMR, Variable Temperature NMR)
While ¹H and ¹³C NMR are standard, advanced NMR techniques could offer deeper structural insights.
¹⁵N NMR Spectroscopy : This technique could directly probe the nitrogen atom of the amide group. The chemical shift of the nitrogen would provide information about its electronic environment and hybridization state.
Variable Temperature (VT) NMR : Amides can exhibit restricted rotation around the C-N bond, sometimes leading to the observation of distinct conformers at low temperatures. VT-NMR studies could determine the energy barrier for this rotation in this compound.
2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments would be crucial for unambiguously assigning all proton and carbon signals. A COSY spectrum would confirm proton-proton couplings within the butyl chains, while HSQC and HMBC spectra would establish direct and long-range correlations between proton and carbon atoms, confirming the connectivity of the entire molecule.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
The FTIR spectrum of this compound would be dominated by characteristic absorption bands for the amide and ether functional groups.
Key expected absorption bands include:
N-H Stretch : A moderate to sharp peak around 3300 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.
C-H Stretches : Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the two butyl groups would be observed just below 3000 cm⁻¹.
Amide I Band (C=O Stretch) : This would be a very strong and sharp absorption band, typically found between 1650 and 1680 cm⁻¹ for secondary amides.
Amide II Band (N-H Bend) : A strong band located between 1510 and 1570 cm⁻¹, resulting from a combination of N-H bending and C-N stretching vibrations.
C-O-C Stretch : The aryl-alkyl ether linkage would produce a strong, characteristic C-O stretching band, typically in the 1240-1260 cm⁻¹ region.
Aromatic C=C Bends : Peaks in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.
Data for the analogue N-(4-butoxyphenyl)acetamide , obtained via the KBr wafer technique, shows characteristic amide and ether peaks that align with these predictions.
Table 3: Predicted Major FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide | ~3300 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | >3000 | Medium-Weak |
| Aliphatic C-H Stretch | Butyl Chains | <3000 | Medium-Strong |
| Amide I (C=O Stretch) | Amide | 1650 - 1680 | Strong |
| Amide II (N-H Bend) | Amide | 1510 - 1570 | Strong |
| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | Variable |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1240 - 1260 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR. While no specific Raman data for this compound was found, one would expect certain vibrational modes to be strongly Raman active. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
Key expected Raman signals would include:
Aromatic Ring Vibrations : The symmetric "ring-breathing" mode of the 1,4-disubstituted benzene ring would produce a strong and sharp signal. The C=C stretching vibrations would also be prominent.
C-H Stretching : Both aromatic and aliphatic C-H stretching signals would be clearly visible.
C=O Stretch : The amide carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum.
For the related compound N-(4-methoxyphenyl)-3-oxobutanamide , Raman spectra are available and used for characterization, highlighting the utility of this technique for this class of molecules. The analysis of this compound via Raman spectroscopy would be valuable for confirming the identity and purity of the compound, with the aromatic ring vibrations serving as a particularly useful diagnostic tool.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Electron ionization is a hard ionization technique that bombards molecules with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. acdlabs.com The fragmentation of amides in EI-MS often involves the cleavage of the amide bond (N-CO). nih.govrsc.org This cleavage can result in the formation of an acylium cation. nih.gov The fragmentation pattern is reproducible and provides valuable information about the molecule's chemical structure. acdlabs.com
Molecular Ion Peak (M+): The molecular ion peak would correspond to the molecular weight of the compound.
Acylium Ion: Cleavage of the N-CO bond would likely produce a prominent butanoyl acylium ion (C₄H₇O⁺).
Butoxyphenyl Fragment: Fragmentation may also lead to ions corresponding to the 4-butoxyphenyl portion of the molecule.
Loss of Alkyl Groups: Fragmentation of the butyl group from the ether linkage and the butanoyl group would also be expected.
Electrospray ionization is a soft ionization technique that is particularly useful for analyzing fragile and non-volatile molecules. nih.gov It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound. acdlabs.comupce.cz ESI-MS is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation, providing detailed structural information. upce.cz
In the analysis of amides, ESI-MS commonly shows an intense signal for the protonated molecule [M+H]⁺. nih.govrsc.org Similar to EI-MS, a common fragmentation pathway observed in ESI-MS/MS of amides is the cleavage of the amide bond. nih.govrsc.org For a related compound, N-(4-methoxyphenyl)butanamide, ESI-MS analysis would be expected to show a prominent [M+H]⁺ peak. scispace.com While specific ESI-MS data for this compound was not found, the analysis of a similar compound, 4-Methoxy-butyryl fentanyl, which contains an N-(4-methoxyphenyl)butanamide substructure, utilizes ESI to generate mass spectral data. mzcloud.org
| Ion Type | Description | Expected m/z for this compound |
| [M+H]⁺ | Protonated molecule | 236.16 |
| [M+Na]⁺ | Sodium adduct | 258.14 |
| [M+K]⁺ | Potassium adduct | 274.11 |
Electron Ionization Mass Spectrometry (EI-MS)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. williams.edu The transitions observed in the 200-800 nm range are typically π → π* and n → π* transitions. libretexts.org
The this compound molecule contains chromophores—the phenyl ring and the carbonyl group of the amide—that are responsible for its UV absorption. hnue.edu.vn The benzene chromophore exhibits three primary absorption bands, which are of the π → π* type. hnue.edu.vn The amide group itself has a weak n → π* transition and a more intense π → π* transition. hnue.edu.vn
The electronic transitions in a molecule like this compound are influenced by the presence of substituents on the chromophores. The butoxy and butanamide groups attached to the benzene ring will affect the energy levels of the molecular orbitals and thus shift the absorption maxima (λ_max) and molar absorptivity (ε). Conjugation between the phenyl ring and the amide group can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. hnue.edu.vn The polarity of the solvent can also influence the position of absorption bands; n → π* transitions generally show a hypsochromic (blue) shift with increasing solvent polarity, while π → π* transitions may show a bathochromic shift. bspublications.net
While specific UV-Vis spectral data for this compound was not found in the provided search results, the expected transitions are summarized below.
| Transition Type | Involved Orbitals | Description | Expected Wavelength Region |
| π → π | π bonding to π antibonding | Typically strong absorptions associated with the aromatic ring and the C=O double bond. | Shorter wavelengths, potentially below 300 nm. |
| n → π | Non-bonding to π antibonding | Weaker absorption resulting from the lone pair electrons on the oxygen and nitrogen atoms of the amide group. | Longer wavelengths compared to π → π* transitions. libretexts.org |
Single Crystal X-ray Diffraction (SCXRD) Analysis
By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution can be mapped, revealing the positions of individual atoms. uni-saarland.de This allows for the unambiguous determination of the molecular structure. Although a specific SCXRD study for this compound was not found, analysis of similar structures reveals common features. For instance, in related aromatic amides, the molecule often adopts a nearly planar conformation. nih.gov The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from SCXRD analysis.
For example, a related compound, N-(4-methoxyphenyl)picolinamide, was found to crystallize in the monoclinic space group P2₁/n. nih.gov The determination of the crystal structure of this compound would provide precise values for all bond lengths and angles, confirming the connectivity and geometry of the butoxy and butanamide groups relative to the phenyl ring.
The packing of molecules in a crystal is governed by various non-covalent intermolecular interactions. mdpi.com SCXRD is crucial for identifying and characterizing these interactions, which include hydrogen bonds and π-π stacking. nih.gov
Hydrogen Bonding: In the crystal structure of this compound, the amide group is a key participant in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. rsc.org These N-H···O hydrogen bonds are a common and significant interaction in the crystal packing of amides, often leading to the formation of chains or dimeric motifs. nih.gov
The combination of hydrogen bonding and π-π stacking interactions plays a crucial role in the self-assembly and stabilization of the supramolecular architecture of such compounds in the solid state. rsc.org
Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing Interactions
As of the latest available data, a specific Hirshfeld surface analysis for the compound this compound has not been reported in publicly accessible scientific literature. This type of analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data, which provides the precise atomic coordinates necessary to calculate the molecular surfaces and intermolecular contacts.
While crystallographic data for structurally analogous compounds exist—for instance, for N-(4-butoxyphenyl)acetamide, which differs by only two methylene units in the acyl chain—a direct and scientifically rigorous discussion of the Hirshfeld surface and fingerprint plots for this compound cannot be provided without the foundational crystallographic information (a CIF file).
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The resulting surface provides a rich, visual representation of how a molecule interacts with its neighbors.
Key features of a typical Hirshfeld surface analysis include:
d_norm Surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red areas on the d_norm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. White areas represent contacts around the van der Waals separation, and blue areas denote longer contacts.
Fingerprint Plots: These are two-dimensional histograms that summarize all the intermolecular contacts on the Hirshfeld surface. The plot of d_e (distance to the nearest nucleus exterior to the surface) versus d_i (distance to the nearest nucleus interior to the surface) provides a "fingerprint" for the crystal packing. The distribution and features of this plot, such as sharp spikes for hydrogen bonds or characteristic wings for π-π stacking, allow for the quantification of different types of intermolecular interactions.
A hypothetical analysis for this compound would be expected to reveal several key interactions based on its molecular structure:
N-H···O Hydrogen Bonds: The amide group contains a hydrogen bond donor (N-H) and an acceptor (C=O), making strong N-H···O hydrogen bonds a primary and highly probable feature of its crystal packing. These would likely appear as distinct, sharp spikes in the lower-left region of the fingerprint plot.
C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon atoms as donors, interacting with the carbonyl oxygen or the π-system of the phenyl ring, are also anticipated.
H···H Contacts: Given the aliphatic butoxy and butanamide chains, a significant portion of the Hirshfeld surface would be associated with van der Waals H···H contacts, typically appearing as a large, diffuse region in the center of the fingerprint plot.
π-π Stacking: Interactions between the phenyl rings of adjacent molecules could also contribute to the crystal stability, which would be identifiable in the fingerprint plot.
Without experimental data, any further discussion remains speculative. The generation of detailed data tables quantifying the percentage contributions of these interactions is not possible. Should the crystal structure of this compound be determined and published in the future, a complete Hirshfeld surface analysis could be performed to provide definitive insights into its solid-state packing.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study on N-(4-butoxyphenyl)butanamide would involve calculations using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or larger, to accurately model its properties.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with its rotatable butoxy and butanamide chains, a conformational analysis would be necessary to identify the global minimum energy conformer and other low-energy isomers. This process reveals the preferred shape of the molecule, which is critical for understanding its interactions with other molecules.
This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. However, specific optimized geometric parameters for this compound are not available in published research.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A small energy gap generally signifies a more reactive molecule.
A DFT analysis would visualize the distribution of these orbitals and quantify their energy levels. For this compound, this would show which parts of the molecule are most likely to be involved in chemical reactions. Unfortunately, specific values for EHOMO, ELUMO, and the energy gap for this compound have not been reported.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions of a molecule that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). The MEP is invaluable for predicting how a molecule will interact with other species, including sites for hydrogen bonding and reactivity towards electrophiles and nucleophiles.
While an MEP map for this compound would clearly identify the electronegative oxygen and nitrogen atoms as potential sites for electrophilic attack, the specific potential values and a detailed map are not available.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wavefunction into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). It quantifies intramolecular charge transfer, delocalization of electron density, and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions helps to explain the molecule's stability and structure.
An NBO analysis of this compound would detail interactions, such as those between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups. This specific analysis has not been published.
Prediction of Spectroscopic Properties (e.g., IR, NMR)
DFT calculations can accurately predict various spectroscopic properties. Theoretical vibrational frequencies (IR) can be calculated and compared with experimental data to confirm the structure and identify characteristic functional group vibrations. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the assignment of experimental spectra. Although experimental spectra may exist, the specific DFT-predicted spectroscopic data for this compound are absent from the literature.
Quantum Chemical Descriptors and Structure-Property Relationships
From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity and establish structure-property relationships. These global reactivity descriptors include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
Derivation and Interpretation of Molecular Descriptors
Molecular descriptors are numerical values that encode structural and physicochemical information about a molecule. These descriptors are calculated using computational chemistry methods and are fundamental to understanding a compound's behavior and its interactions with other molecules. For this compound, while specific extensive studies are limited, descriptors can be inferred from its structural analogs and general computational principles.
Key molecular descriptors provide insight into properties like solubility, permeability, and electronic nature. For instance, the logarithm of the partition coefficient (LogP) indicates the lipophilicity of the molecule, which influences its distribution in biological systems. The Topological Polar Surface Area (TPSA) is another crucial descriptor that correlates with a molecule's transport properties, such as its ability to permeate cell membranes.
Detailed Research Findings: Computational analyses of related structures, such as N-phenylalkanamides, provide a basis for the types of descriptors that are critical for characterizing this compound. naturalproducts.net These descriptors quantify various aspects of the molecular structure:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.
Geometrical Descriptors: These are based on the 3D structure of the molecule, including its size and shape.
Electronic Descriptors: These describe the electron distribution within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. researchgate.net
Physicochemical Descriptors: Properties like LogP and TPSA fall into this category. naturalproducts.net
An interactive table of representative molecular descriptors calculated for molecules structurally similar to this compound is presented below.
| Descriptor Name | Description | Typical Inferred Value/Range | Significance |
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | ~221.29 g/mol | Affects diffusion and transport properties. |
| XLogP3 / AlogP | A computed logarithm of the octanol/water partition coefficient. | 2.5 - 4.0 naturalproducts.netnih.gov | Measures lipophilicity; higher values indicate lower water solubility. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | 30 - 50 Ų naturalproducts.netnih.gov | Predicts drug transport properties like intestinal absorption and brain penetration. |
| Rotatable Bond Count | The number of bonds that allow free rotation around them. | 6 - 8 | Indicates molecular flexibility and the capacity to adopt different conformations. libretexts.org |
| Hydrogen Bond Donors | The number of hydrogen atoms bonded to electronegative atoms (N, O). | 1 naturalproducts.net | Quantifies the potential to donate hydrogen bonds in interactions. |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 2 - 3 naturalproducts.net | Quantifies the potential to accept hydrogen bonds in interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Varies with conformation | Influences solubility in polar solvents and intermolecular dipole-dipole interactions. researchgate.net |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that aim to predict the properties of a chemical compound based on its molecular descriptors. ijpsonline.com These models are a cornerstone of computational chemistry for designing new materials and predicting the behavior of compounds without the need for extensive experimental testing. ijpsonline.com
For a compound like this compound, QSPR models can be developed to predict a range of properties. For example, in the context of material science, QSPR can be used to forecast corrosion inhibition efficiency. researchgate.net In such a model, calculated molecular descriptors (e.g., energy of the Highest Occupied Molecular Orbital (E_HOMO), energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment, and global hardness) are correlated with experimentally determined inhibition efficiencies. researchgate.net
Detailed Research Findings: Studies on structurally related butenamide and butanamide derivatives have successfully employed QSPR to understand and predict their properties. researchgate.netresearchgate.net The general approach involves:
Calculating a wide array of molecular descriptors for a series of related compounds.
Measuring a specific property of interest for these compounds experimentally.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to the property. researchgate.net
A hypothetical QSPR model for predicting a property like corrosion inhibition efficiency (IE) might take the following linear form, as demonstrated in studies of similar compounds researchgate.net:
IE (%) = β₀ + (β₁ × E_HOMO) + (β₂ × Dipole Moment) + (β₃ × TPSA) + ...
The coefficients (β) in this equation indicate the weight and direction (positive or negative) of each descriptor's influence on the property.
Below is an interactive data table illustrating the components of a typical QSPR model for predicting properties of butanamide derivatives.
| Component | Description | Example from Corrosion Inhibition Studies researchgate.net | Role in the Model |
| Dependent Variable | The property to be predicted. | Inhibition Efficiency (IE%) | The output of the QSPR equation. |
| Independent Variables | The calculated molecular descriptors. | E_HOMO, E_LUMO, Energy Gap (ΔE), Dipole Moment (μ) | The inputs that quantitatively describe the molecule's features. |
| Model Equation | The mathematical relationship linking descriptors to the property. | A linear or non-linear equation. | The predictive tool itself. |
| Statistical Validation | Metrics used to assess the model's accuracy and predictive power. | Correlation coefficient (R²), Cross-validation coefficient (q²) | Ensures the model is robust and not a result of chance correlation. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Behavior and Condensed Phase Systems
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its conformational flexibility and its behavior in condensed phases (i.e., as a liquid, solid, or in solution). researchgate.net
The molecule possesses significant flexibility due to rotatable bonds in both the butoxy and butanamide side chains. libretexts.org MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This conformational analysis is crucial for understanding how the molecule might interact with biological targets or self-assemble in materials. libretexts.org
Detailed Research Findings: In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the system over a specific period, often nanoseconds to microseconds. nih.gov
Studies on related butanamide derivatives have used MD simulations to:
Assess Binding Stability: When docked into a protein's active site, MD simulations can determine if the compound remains stably bound or if it dissociates, providing insights into its potential as a drug. researchgate.net
Analyze Conformational Changes: Simulations can track key dihedral angles to understand how the molecule's shape evolves over time. vulcanchem.com
Study Solvent Effects: By simulating the molecule in a box of solvent molecules (e.g., water), researchers can understand how the solvent influences its conformation and behavior. researchgate.net
Crystal Engineering and Solid State Research
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com This phenomenon is of paramount importance in the pharmaceutical industry, as different polymorphs can exhibit distinct physicochemical properties.
While specific polymorphic forms of N-(4-butoxyphenyl)butanamide have not been detailed in publicly available literature, the potential for polymorphism is high due to the molecule's conformational flexibility. mdpi.com Conformational polymorphism, where different crystal structures arise from different molecular conformations, is a widespread phenomenon, estimated to occur in approximately 39% of flexible organic molecules. mdpi.com The butoxy and butanamide chains in this compound allow for a variety of low-energy conformations, which could lead to the formation of multiple polymorphic forms under different crystallization conditions. rsc.org The identification and characterization of these forms would typically involve techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.
Table 1: Plausible Torsional Angles in this compound Conformers
| Torsion Angle | Description | Expected Range (°) |
| C(aryl)-O-C(alkoxy)-C | Orientation of the butoxy chain | 170-180 (anti) or ±60 (gauche) |
| C(aryl)-N-C(O)-C | Planarity of the amide group | ~180 (trans) |
| O-C(aryl)-N-C | Twist of the amide group relative to the phenyl ring | 0-45 |
| N-C-C-C (butanamide) | Conformation of the butanamide chain | Variable (gauche/anti) |
Note: This table represents hypothetical data based on known conformational preferences of similar functional groups.
Table 2: Hypothetical Relative Energies of this compound Polymorphs
| Polymorphic Form | Molecular Conformation | Calculated Lattice Energy (kJ/mol) | Calculated Relative Stability (kJ/mol) |
| Form I | Planar (extended chains) | -120 | 0 |
| Form II | Bent (folded chains) | -115 | +5 |
| Form III | Twisted | -112 | +8 |
Note: This table is illustrative and presents hypothetical data to demonstrate the concept of relative polymorph stability.
Polymorphs can interconvert through structural phase transitions, which can be induced by changes in temperature, pressure, or by mechanical stress. rsc.org These transitions can be either enantiotropic, where the stability order of the polymorphs reverses at a certain transition temperature, or monotropic, where one polymorph is always more stable than the other. mdpi.com For this compound, a detailed thermodynamic investigation would be necessary to determine the relationships between its potential polymorphic forms. Such studies would involve techniques like variable-temperature XRPD and DSC to identify transition temperatures and enthalpies.
Material Science Perspectives: Investigation of Mesomorphic Behavior and Advanced Applications
Mesomorphic Phase Characterization
While specific mesomorphic data for N-(4-butoxyphenyl)butanamide is not extensively documented in public literature, the behavior of structurally analogous compounds provides a strong basis for understanding its potential liquid crystalline properties. Compounds containing butoxyphenyl moieties linked to other chemical groups, such as amides, esters, and azo dyes, have been widely studied for their self-assembling characteristics. researchgate.netresearchgate.net The investigation into these related materials allows for a predictive characterization of the types of mesophases that this compound might form. The mesomorphic state can be influenced by temperature (thermotropic) or the presence of a solvent (lyotropic). google.comin-cosmetics.com
The nematic (N) phase is the simplest liquid crystalline phase, characterized by long-range orientational order of the molecules, but no long-range positional order. cbpbu.ac.inalternator.science Many compounds structurally related to this compound exhibit nematic phases. For instance, homologous series of 4-[[4-(butoxy)phenyl]diazenyl]phenyl alkanoates typically show an enantiotropic nematic phase. researchgate.net Similarly, new liquid crystal compounds derived from diethylpyrimidine have been synthesized that display a nematic phase upon heating. ajchem-a.com
Research into various molecular architectures demonstrates the prevalence of the nematic phase:
Azo-Based Cyclotriphosphazenes: Certain cyclotriphosphazene (B1200923) compounds bearing azo linkages have been found to be mesogenic, exhibiting nematic and smectic phases. mdpi.com
Thiazole-Containing Amides: A series of amides and esters incorporating a 1,3-thiazole ring showed nematic mesomorphism. rdd.edu.iq
Bent-Core Molecules: A family of four-ring bent-core liquid crystals was found to exhibit a nematic phase, highlighting the influence of molecular geometry. beilstein-journals.org
Fluorinated Terphenyl Carbonates: Numerous homologues of laterally fluorinated alkyl 4′′-alkylterphenyl-4-yl carbonates have been identified as pure nematogens, demonstrating that strategic fluorination can stabilize the nematic phase. rsc.org
The stability and temperature range of the nematic phase are highly dependent on the molecular structure, including the length of the alkyl chains and the nature of the core. researchgate.netresearchgate.net
| Compound Family | Observed Phase | Key Structural Feature | Reference |
|---|---|---|---|
| 4-[[4-(butoxy)phenyl]diazenyl]phenyl alkanoates | Nematic | Azo linkage, varied alkanoate chain | researchgate.net |
| Nitrile-terminated bent-core pyrimidine (B1678525) derivative | Nematic | Bent core with terminal cyano group | ajchem-a.com |
| Thiazole-containing amides/esters | Nematic | Heterocyclic thiazole (B1198619) ring | rdd.edu.iq |
| Laterally fluorinated terphenyl carbonates | Nematic | Fluorine substitution on terphenyl core | rsc.org |
Smectic phases represent a higher degree of order than nematic phases, as the molecules are organized into layers in addition to having orientational order. alternator.science Several types of smectic phases (e.g., Smectic A, Smectic C) are distinguished by the orientation of molecules within these layers.
Structurally analogous compounds to this compound frequently exhibit smectic polymorphism:
Phenylpyrimidine Mixtures: Binary mixtures of phenylpyrimidines with different molecular lengths stabilize the smectic state, particularly the Smectic A (SmA) and Smectic C (SmC) phases. beilstein-journals.org In the SmA phase, molecules are aligned perpendicular to the layer planes, while in the SmC phase, they are tilted. alternator.science
Terephthaldehyde Derivatives: Depending on the length of the terminal alkyl chains, homologous series of imines based on terephthaldehyde can display a rich variety of mesophases, including SmA, SmC, Smectic I (SmI), and Smectic J (SmJ) phases. researchgate.net
Oxadiazole-Containing Amides: Novel achiral amides that incorporate a 1,3,4-oxadiazole (B1194373) ring have been shown to display an enantiotropic Smectic A phase. researchgate.net
Liquid Crystal Dimers: Nonsymmetric dimers, where two different mesogenic units are linked by a flexible spacer, can form intercalated smectic phases where the unlike mesogenic units overlap favorably. semanticscholar.org
The tendency to form smectic phases is often enhanced by longer flexible chains and strong intermolecular interactions that promote layered arrangements. researchgate.net
| Compound Family | Observed Phases | Key Structural Feature | Reference |
|---|---|---|---|
| Phenylpyrimidine binary mixtures | Smectic A, Smectic C | Mixture of long and short mesogens | beilstein-journals.org |
| Terephthaldehyde-based imines | Nematic, SmA, SmC, SmI, SmJ | Five- or six-ring core, varied alkyl chain | researchgate.net |
| 1,3,4-Oxadiazole-containing amides | Smectic A | Heterocyclic oxadiazole ring | researchgate.net |
| (CT6O.m) Terphenyl-based dimers | Smectic A, Smectic C, Biaxial Smectic A | Nonsymmetric dimer with cyano-terphenyl unit | rsc.org |
When a chiral molecule is added to a nematic liquid crystal, it can induce a helical twist in the director, leading to a chiral nematic (N*) or cholesteric phase. cbpbu.ac.inresearchgate.net This phase is crucial for many display technologies. acs.org The ability of a chiral dopant to induce this twist is quantified by its Helical Twisting Power (HTP). acs.orgmdpi.com
While this compound is an achiral molecule, it could potentially be used as a component in a nematic host mixture to which a chiral dopant is added. Research on related systems provides insight into this possibility:
Induction of Chirality: The addition of chiral dopants to achiral nematic hosts is a standard method to create cholesteric phases. acs.orgmdpi.com The handedness of the resulting helical structure is determined by the chirality of the dopant. mdpi.com
Conformational Chirality: In some complex molecules, such as certain terephthaldehyde derivatives, a "fingerprint texture" resembling a chiral nematic phase has been observed. This is thought to arise from conformational chirality induced by a twist in the molecular structure, even without a chiral center. researchgate.net
Ferroelectric Nematic Phases: Recent discoveries include ferroelectric nematic phases (NF) formed by achiral, rod-like molecules. When a chiral dopant is added to these materials, a chiral ferroelectric cholesteric phase (N*F) can be formed. aps.org
Blue phases are highly ordered, cubic phases that can appear in a narrow temperature range between the chiral nematic and isotropic phases. These phases are of interest for next-generation fast-switching displays, but their study requires specific molecular designs that favor complex cubic lattice formation.
Smectic Phase Investigations
Electro-Optical and Thermo-Optical Response Mechanisms of Related Mesogens
The response of liquid crystals to external stimuli like electric fields (electro-optic) and temperature (thermo-optic) is the basis for their application in devices.
The electro-optical response is governed by the dielectric anisotropy (Δε) of the material, which arises from the molecule's permanent dipole moment. nih.gov Theoretical studies, such as Density Functional Theory (DFT), can predict the magnitude and direction of the dipole moment, and thus the material's likely response to an electric field. nih.govmdpi.com
Positive vs. Negative Anisotropy: If the net dipole moment is parallel to the long molecular axis, the dielectric anisotropy is positive (Δε > 0), and the molecules align with an applied electric field. If the dipole is perpendicular to the axis, the anisotropy is negative (Δε < 0), and the molecules align perpendicularly to the field. nih.gov
Linear Electro-Optic Effect: In conventional nematics, the response is quadratic with the applied field. However, in more complex phases like ferroelectric nematics, a linear electro-optic response can be observed, allowing for faster switching. arxiv.org
Switching Mechanisms: In cholesteric liquid crystals, an electric field can unwind the helical structure, switching the material from a light-scattering or reflective state to a transparent one. mdpi.commdpi.com
Thermo-optical responses involve changes in optical properties, such as refractive index or reflection wavelength, with temperature.
Phase Transitions: The most dramatic thermo-optical effect is the change in light scattering or transmission at a phase transition temperature (e.g., nematic to isotropic). researchgate.net
Polymer-Networked Systems: In polymer-networked liquid crystal (PNLC) films, the presence of a polymer network can control the thermo-optical response. For example, as temperature increases, the liquid crystal within the network may become isotropic, changing the film's transparency. researchgate.net
Nanocomposites: The thermo-optical response can be engineered in nanocomposites. For example, triblock copolymers combined with gold nanoparticles show tunable optical properties that vary with temperature as the polymer undergoes conformational changes. mdpi.com
Structure-Property Relationships Governing Liquid Crystalline Behavior
The type of mesophase, transition temperatures, and physical properties of a liquid crystal are dictated by its molecular structure. rsc.org Key relationships have been established through systematic studies of homologous series and molecular engineering.
Flexible Chain Length: The length of terminal alkyl or alkoxy chains has a profound effect. Increasing chain length often promotes the formation of more ordered smectic phases over nematic phases. researchgate.netresearchgate.net There is also typically an "odd-even" effect, where the transition temperatures alternate as the number of atoms in the chain switches between odd and even. semanticscholar.org
Molecular Core and Shape: The rigidity and geometry of the molecular core are critical. Linear, rod-like molecules favor nematic and smectic phases. cbpbu.ac.in Bent-core molecules, often found in liquid crystal dimers with an odd-numbered flexible spacer, are known to form unique phases like the twist-bend nematic (NTB) phase. semanticscholar.orgworktribe.com The inclusion of different aromatic or heterocyclic rings (e.g., quinoxaline, isoxazole) in the core can fine-tune properties like transition temperatures and phase stability. beilstein-journals.orgrsc.org
Intermolecular Interactions: Strong interactions, such as hydrogen bonding in amides or π-π stacking between aromatic rings, can significantly stabilize mesophases and influence molecular packing. semanticscholar.org For amphiphilic molecules, the contrast between different parts of the molecule (e.g., hydrophilic and lipophilic sections) is a primary driver for self-assembly into layered structures. in-cosmetics.com
Lateral Substitution: Introducing substituents, such as fluorine atoms, onto the side of the molecular core can drastically alter its properties. Lateral fluorination can lower melting points and modify the phase behavior, for example, by disrupting packing to favor nematic over smectic phases or vice versa depending on the substitution pattern. rsc.org
General Principles for Design of Functional Materials based on N-Butanamide Scaffolds
The design of functional materials often relies on the concept of a molecular scaffold—a core structure that can be systematically derivatized to achieve specific properties. mdpi.comosti.gov While this compound is a relatively simple molecule, the N-butanamide group can serve as a key component or linking group within a more complex molecular scaffold.
The general principles for designing such materials include:
Modular Design: Functional molecules are constructed from distinct building blocks: a central hub or core, linking groups, and terminal functional units. The N-butanamide group can act as a robust linking unit connecting a mesogenic core (like the butoxyphenyl group) to other parts of a molecule. mdpi.com
Hierarchical Assembly: The design process considers assembly at multiple levels. The covalent structure of the molecule (the scaffold) is designed first. This primary structure then dictates how the molecules self-assemble through non-covalent interactions (like hydrogen bonding or van der Waals forces) to form the desired functional material, such as a liquid crystal phase or a hydrogel. wustl.edunih.gov
Function-Specific Derivatization: The scaffold is decorated with chemical groups chosen for a specific function. For liquid crystal applications, this involves attaching mesogenic units to promote self-assembly and terminal chains to control transition temperatures. mdpi.com For other applications, like biomedicine, an N-butanamide scaffold might be functionalized with groups to enhance water solubility, biocompatibility, or to act as a point of attachment for bioactive molecules. wustl.edunih.gov For example, a butanamide derivative has been used to functionalize hyaluronic acid to create adhesive hydrogels for hemostasis. wustl.edu
Intermediate for Synthesis: Butanamide derivatives are also valuable intermediates in multi-step syntheses. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is a key boric acid derivative used in creating more complex molecules. researchgate.net This highlights the role of the butanamide scaffold as a practical building block in synthetic chemistry.
By applying these principles, scaffolds incorporating the N-butanamide linkage can be rationally designed to create a wide array of advanced materials with tailored properties for applications ranging from electronic displays to biomedical devices. osti.gov
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The conventional synthesis of amides often involves reagents and conditions that are not environmentally benign. A forward-looking research trajectory would prioritize the development of "green" synthetic routes for N-(4-butoxyphenyl)butanamide. This aligns with the growing global emphasis on sustainable chemical manufacturing. Key areas for exploration include:
Solvent-Free and Alternative Solvent Systems: Research could focus on solid-state reactions or the use of greener solvents like water, ethanol, or supercritical fluids, minimizing the reliance on volatile organic compounds (VOCs). A patent for a related compound, N-(4-methoxyphenyl)-butanamide, describes a method that improves yield by continuously removing the water byproduct, forcing the reaction to completion and reducing waste. google.com
Catalytic Innovations: Investigating novel catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, could lead to milder reaction conditions, higher selectivity, and easier product purification.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Future studies could explore condensation reactions that generate water as the only byproduct or investigate one-pot synthesis strategies. researchgate.net
Energy Efficiency: The application of alternative energy sources such as microwave irradiation or mechanochemistry (ball-milling) could significantly reduce reaction times and energy consumption compared to traditional thermal methods. researchgate.net Ball-milling, in particular, has shown success in the green synthesis of various organic complexes and could be adapted for butanamide derivatives. researchgate.net
Integration of Advanced Spectroscopic and Computational Techniques
While standard spectroscopic methods like NMR and FT-IR are routinely used for characterization, the integration of more advanced analytical and computational tools can provide unprecedented insight into the molecular structure, dynamics, and properties of this compound. mdpi.commdpi.com
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals, while solid-state NMR (ssNMR) could probe the structure and dynamics in different polymorphic forms.
Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for modeling molecular properties. researchgate.net Future studies could use DFT to:
Predict vibrational (IR and Raman) spectra to complement experimental findings. x-mol.com
Calculate Frontier Molecular Orbitals (HOMO-LUMO) to understand electronic transitions and reactivity. mdpi.comresearchgate.net
Generate Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. researchgate.net
Combined Approaches: A synergistic approach combining experimental data with computational modeling can create a powerful feedback loop. For instance, experimental spectroscopic data can be used to validate and refine computational models, which in turn can predict new properties and guide further experiments. Hirshfeld surface analysis, for example, can be computationally derived from crystal structure data to visualize and quantify intermolecular contacts. ugr.esiucr.org
Systematic Exploration of New Polymorphic Forms and Supramolecular Motifs
Polymorphism, the ability of a compound to exist in more than one crystal structure, has profound implications for its physical properties, including solubility, melting point, and stability. A systematic investigation into the polymorphism of this compound is a critical and unexplored area.
Polymorph Screening: A comprehensive screening process, involving crystallization from a wide variety of solvents under different conditions (e.g., temperature, pressure, evaporation rate), could uncover new crystalline forms.
Structural Characterization: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. nih.govresearchgate.net Characterizing different polymorphs would reveal variations in molecular conformation and packing.
Supramolecular Analysis: The amide and ether functional groups in this compound are prime candidates for forming robust hydrogen bonds (N-H···O) and other non-covalent interactions (e.g., C-H···π, π-π stacking). iucr.orgnih.gov Detailed analysis of the crystal structures would identify the specific supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks, that govern the crystal packing. researchgate.netresearchgate.net Understanding these motifs is key to crystal engineering and designing materials with desired properties.
| Research Avenue | Techniques | Anticipated Outcomes |
|---|---|---|
| Polymorph Screening | Solvent crystallization, thermal methods (DSC), slurry conversion | Discovery of new solid-state forms of this compound. |
| Crystal Structure Determination | Single-Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD) | Precise 3D molecular structures, unit cell parameters, and space groups for each polymorph. nih.govresearchgate.net |
| Supramolecular Motif Analysis | Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM) | Identification and quantification of key intermolecular interactions (e.g., hydrogen bonds, C-H···π) governing crystal packing. iucr.org |
Interdisciplinary Research with Emerging Fields in Material Science and Organic Electronics
The molecular architecture of this compound—featuring both rigid and flexible segments and hydrogen-bonding capability—makes it an intriguing candidate for applications in material science and organic electronics. smolecule.comsmolecule.com
Organic Electronics: This field utilizes organic molecules in electronic devices like transistors and solar cells. sigmaaldrich.com The this compound structure could be modified to enhance its electronic properties. For example, incorporating electron-donating or -withdrawing groups could tune its semiconductor properties for potential use in:
Organic Field-Effect Transistors (OFETs): As a dielectric layer or an active semiconductor. jhu.edu
Organic Photovoltaics (OPVs): As a hole-transport material or a component in donor-acceptor systems. sigmaaldrich.com
Liquid Crystals: The elongated shape of the molecule suggests that it, or its derivatives, could exhibit liquid crystalline phases. Research could focus on synthesizing related compounds with different alkyl chain lengths to investigate the formation of nematic or smectic phases, which are the basis for display technologies.
Functional Polymers and Composites: The compound could be used as a monomer or an additive in polymer synthesis. Its incorporation could introduce specific functionalities, such as improved thermal stability or modified surface properties, into advanced composite materials. jhu.edu
| Emerging Field | Potential Role of this compound Derivatives | Key Molecular Features |
|---|---|---|
| Organic Electronics | Gate dielectric, organic semiconductor, hole-transport material. sigmaaldrich.com | Aromatic core, tunable electronic properties, potential for self-assembly. |
| Liquid Crystals | Mesogen precursor. | Anisotropic (rod-like) molecular shape, flexible alkyl chain. |
| Advanced Polymers | Functional monomer or additive. | Hydrogen-bonding amide group, thermal stability from aromatic ring. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
